molecular formula C30H50O B077083 Lup-20(29)-en-28-ol CAS No. 13952-76-6

Lup-20(29)-en-28-ol

Cat. No. B077083
CAS RN: 13952-76-6
M. Wt: 426.7 g/mol
InChI Key: NVGWEOCSOMJZPE-DRUCTHHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lup-20(29)-en-28-ol is a natural product that belongs to the lupane triterpenoids family. It is widely found in many plants, including Euphorbia kansui, Euphorbia pekinensis, and Euphorbia lathyris. Lup-20(29)-en-28-ol has been extensively studied for its biological activities, including antitumor, anti-inflammatory, and immunomodulatory effects.

Mechanism Of Action

The mechanism of action of Lup-20(29)-en-28-ol is not fully understood. However, it has been suggested that Lup-20(29)-en-28-ol exerts its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. Lup-20(29)-en-28-ol has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, Lup-20(29)-en-28-ol has been found to activate the immune system by enhancing the activity of T cells and natural killer cells.

Biochemical And Physiological Effects

Lup-20(29)-en-28-ol has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of inflammatory enzymes, including COX-2 and iNOS. Lup-20(29)-en-28-ol has also been shown to reduce the production of inflammatory cytokines, including TNF-α and IL-6. Additionally, Lup-20(29)-en-28-ol has been found to enhance the activity of immune cells, including T cells and natural killer cells.

Advantages And Limitations For Lab Experiments

One advantage of using Lup-20(29)-en-28-ol in lab experiments is that it is a natural product, which makes it more biologically relevant than synthetic compounds. Additionally, Lup-20(29)-en-28-ol has been extensively studied, which means that there is a large body of literature available on its biological activities. However, one limitation of using Lup-20(29)-en-28-ol in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.

Future Directions

There are several future directions for research on Lup-20(29)-en-28-ol. One area of research is to further elucidate its mechanism of action, particularly with regard to its antitumor effects. Another area of research is to explore its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, there is potential for Lup-20(29)-en-28-ol to be used in combination with other drugs to enhance their efficacy.

Synthesis Methods

Lup-20(29)-en-28-ol can be synthesized from the triterpenoid betulinic acid, which is found in many plants, including birch bark. The synthesis method involves the oxidation of betulinic acid using Jones reagent, followed by reduction with sodium borohydride. The resulting product is then purified using column chromatography.

Scientific Research Applications

Lup-20(29)-en-28-ol has been extensively studied for its biological activities. It has been found to have antitumor effects against a variety of cancer cell lines, including breast, lung, and colon cancer. Lup-20(29)-en-28-ol has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activity of inflammatory enzymes. Additionally, Lup-20(29)-en-28-ol has been found to have immunomodulatory effects by enhancing the activity of immune cells, including T cells and natural killer cells.

properties

CAS RN

13952-76-6

Product Name

Lup-20(29)-en-28-ol

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

[(1R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methanol

InChI

InChI=1S/C30H50O/c1-20(2)21-11-16-30(19-31)18-17-28(6)22(25(21)30)9-10-24-27(5)14-8-13-26(3,4)23(27)12-15-29(24,28)7/h21-25,31H,1,8-19H2,2-7H3/t21-,22+,23-,24+,25+,27-,28+,29+,30+/m0/s1

InChI Key

NVGWEOCSOMJZPE-DRUCTHHFSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)CO

SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)CO

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)CO

Origin of Product

United States

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